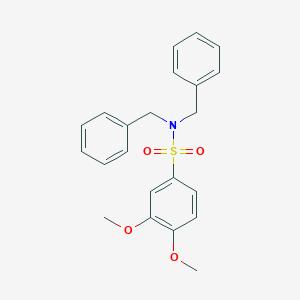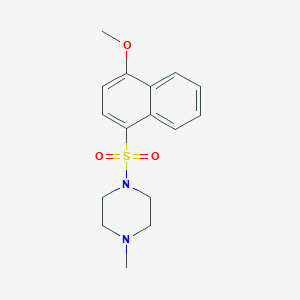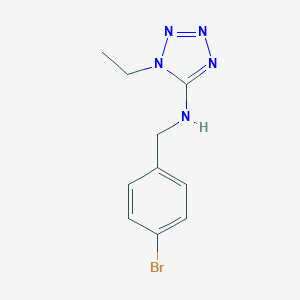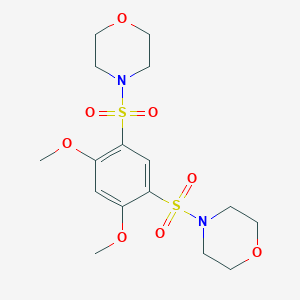![molecular formula C16H15ClO4 B275718 Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate, also known as MCBM, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzoates and is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is not fully understood. However, it has been suggested that Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been reported to have antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. In addition, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one of the limitations of using Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate in lab experiments is its high cost. This may limit its use in certain areas of research.
Zukünftige Richtungen
There are several future directions that could be explored in the field of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate research. One area of interest is the development of new methods for synthesizing Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate that are more efficient and cost-effective. Another area of interest is the identification of new pharmacological targets for Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate. Finally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate and its potential applications in various areas of scientific research.
In conclusion, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is a chemical compound that has potential applications in various areas of scientific research. It has been extensively studied for its pharmacological properties, and has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. Further studies are needed to fully understand the mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate involves the reaction of 3-chlorobenzyl alcohol with 4-methoxybenzoic acid in the presence of an acid catalyst. The resulting product is then esterified with methyl alcohol to obtain Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate. This method of synthesis has been reported to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is in the field of medicinal chemistry. Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. It has also been reported to have potential use in the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate |
|---|---|
Molekularformel |
C16H15ClO4 |
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
methyl 2-[(3-chlorophenyl)methoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-6-7-14(16(18)20-2)15(9-13)21-10-11-4-3-5-12(17)8-11/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
RKEAZRGXFNEUTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)
![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)